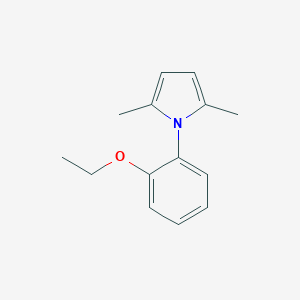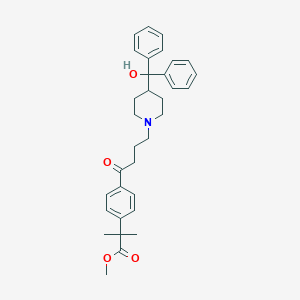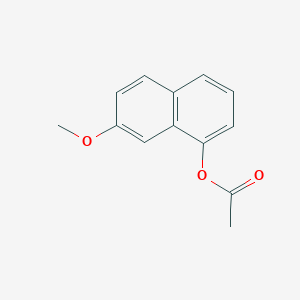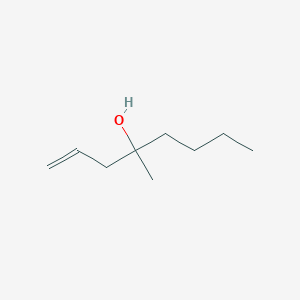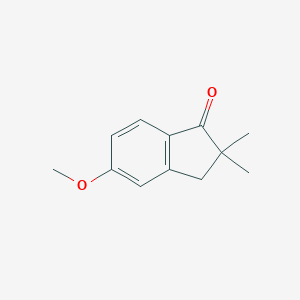![molecular formula C18H21N3O B045530 N-Tricyclo[3.3.1.13,7]dec-1-yl-1H-Indazole-3-carboxamide CAS No. 516445-83-3](/img/structure/B45530.png)
N-Tricyclo[3.3.1.13,7]dec-1-yl-1H-Indazole-3-carboxamide
Overview
Description
N-(1-Adamantyl)-1H-indazole-3-carboxamide: is a synthetic compound that belongs to the class of adamantane derivatives. Adamantane is a polycyclic hydrocarbon with a unique cage-like structure, which imparts significant stability and lipophilicity to its derivatives. The incorporation of the adamantyl group into various chemical structures has been explored for its potential to enhance the pharmacological properties of compounds, making them more effective in medicinal applications.
Mechanism of Action
Target of Action
N-(1-Adamantyl)-1H-indazole-3-carboxamide is a derivative of adamantane, a compound that has been found to possess physiological activity . The primary targets of adamantane derivatives are often viral proteins, particularly those involved in the replication of influenza A virus strains . The adamantane fragment in these compounds acts as a membranotropic carrier, introducing physiologically active functional groups to the target .
Mode of Action
Adamantane derivatives are known to interact with their targets through a hydrophobic core, which is the adamantane fragment . This interaction can inhibit the replication of certain viruses . The specific interaction of N-(1-Adamantyl)-1H-indazole-3-carboxamide with its targets and the resulting changes are yet to be elucidated.
Biochemical Pathways
Adamantane derivatives have been found to affect the replication of influenza a virus strains . The compound’s adamantyl group undergoes mono- and dihydroxylation, which are highly efficient metabolic processes . The exact downstream effects of these processes are yet to be determined.
Pharmacokinetics
It is known that adamantane derivatives can be metabolized in the human liver . The adamantyl group of these compounds undergoes mono- and dihydroxylation, which are highly efficient metabolic processes . The impact of these properties on the bioavailability of N-(1-Adamantyl)-1H-indazole-3-carboxamide is yet to be determined.
Result of Action
Adamantane derivatives have been found to inhibit the replication of certain viruses, particularly influenza a virus strains . This suggests that N-(1-Adamantyl)-1H-indazole-3-carboxamide may have antiviral properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Adamantyl)-1H-indazole-3-carboxamide typically involves the following steps:
Formation of 1-Adamantylamine: This can be achieved by the Ritter reaction, where adamantane is reacted with acetonitrile and sulfuric acid to form N-(1-adamantyl)-acetamide, which is then hydrolyzed to yield 1-adamantylamine.
Indazole Formation: The indazole ring can be synthesized through various methods, including the Fischer indole synthesis, where phenylhydrazine is reacted with a ketone or aldehyde under acidic conditions.
Industrial Production Methods: Industrial production of N-(1-Adamantyl)-1H-indazole-3-carboxamide follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of environmentally friendly solvents and reagents is emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(1-Adamantyl)-1H-indazole-3-carboxamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the adamantyl group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles (amines, thiols), polar aprotic solvents.
Major Products:
Scientific Research Applications
Chemistry: N-(1-Adamantyl)-1H-indazole-3-carboxamide is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a pharmacological agent. Its stability and lipophilicity make it a promising candidate for drug development, particularly in the treatment of neurological disorders and viral infections .
Medicine: N-(1-Adamantyl)-1H-indazole-3-carboxamide has shown potential in medicinal chemistry as an antiviral and neuroprotective agent. Its derivatives are being explored for their ability to inhibit viral replication and protect neurons from degeneration .
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and nanomaterials. Its unique structure imparts desirable properties such as thermal stability and mechanical strength to these materials .
Comparison with Similar Compounds
Amantadine: An antiviral and antiparkinsonian agent with a similar adamantyl structure.
Rimantadine: Another antiviral compound with structural similarities to amantadine.
Memantine: Used in the treatment of Alzheimer’s disease, also containing an adamantyl group.
Uniqueness: N-(1-Adamantyl)-1H-indazole-3-carboxamide stands out due to its indazole ring, which imparts unique chemical and biological properties. The combination of the adamantyl group and the indazole ring enhances the compound’s stability, lipophilicity, and potential for diverse applications in research and medicine .
Properties
IUPAC Name |
N-(1-adamantyl)-1H-indazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c22-17(16-14-3-1-2-4-15(14)20-21-16)19-18-8-11-5-12(9-18)7-13(6-11)10-18/h1-4,11-13H,5-10H2,(H,19,22)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMBJQJBQELVJHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=NNC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


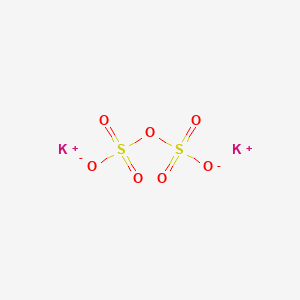
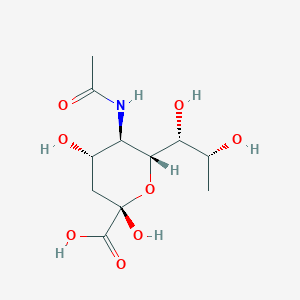
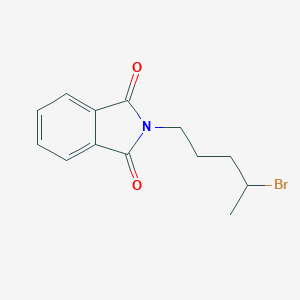
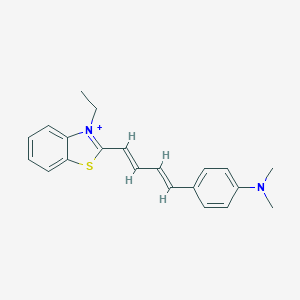
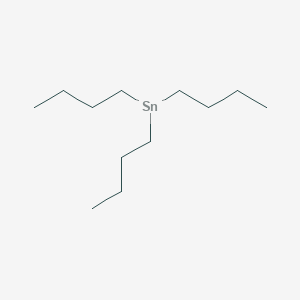
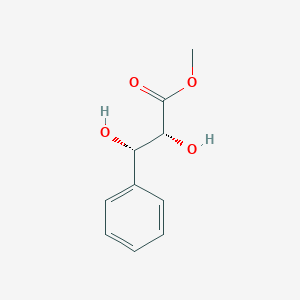
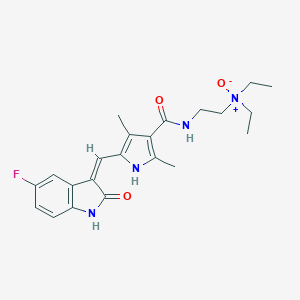
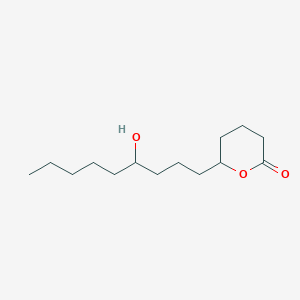
![1-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B45469.png)
